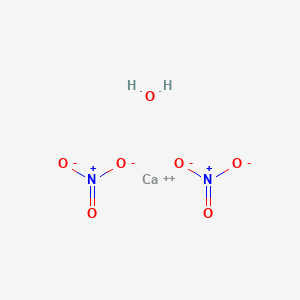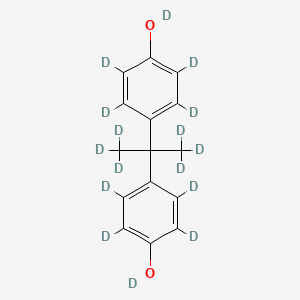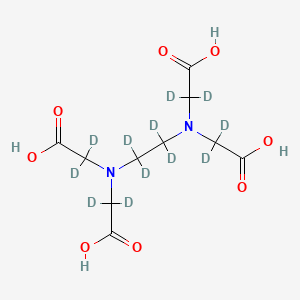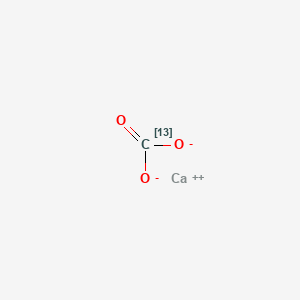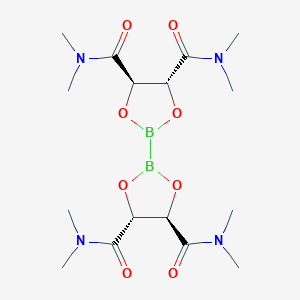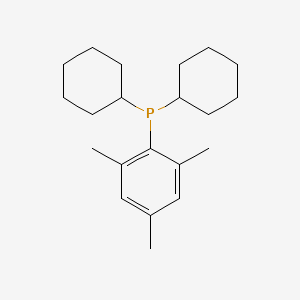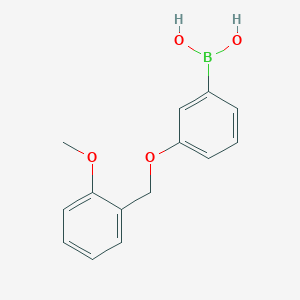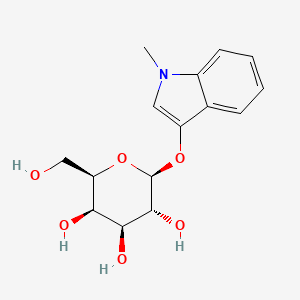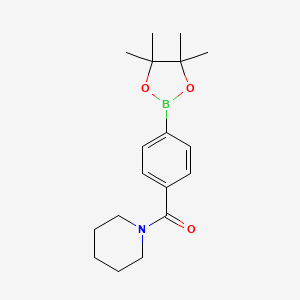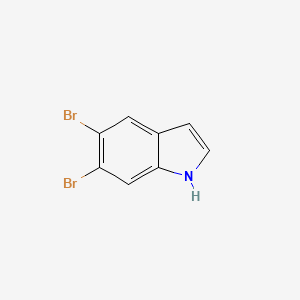
(3,5-二氟-4-甲氧基苯基)硼酸
概述
描述
(3,5-Difluoro-4-methoxyphenyl)boronic acid: is a boronic acid derivative characterized by the presence of two fluorine atoms and a methoxy group on a phenyl ring. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
科学研究应用
(3,5-Difluoro-4-methoxyphenyl)boronic acid: has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound is employed in the development of fluorescent probes and imaging agents.
Medicine: It serves as a building block in the synthesis of pharmaceuticals and drug candidates.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
作用机制
Target of Action
The primary target of (3,5-Difluoro-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(3,5-Difluoro-4-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway affected by (3,5-Difluoro-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds synthesized through this pathway .
Result of Action
The molecular and cellular effects of (3,5-Difluoro-4-methoxyphenyl)boronic acid’s action primarily involve the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including those with potential applications in pharmaceuticals and materials science .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3,5-Difluoro-4-methoxyphenyl)boronic acid. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction, and thus the action of (3,5-Difluoro-4-methoxyphenyl)boronic acid, can be carried out under a wide range of environmental conditions .
生化分析
Biochemical Properties
(3,5-Difluoro-4-methoxyphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes that possess active sites containing serine, threonine, or tyrosine residues. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of these amino acids, leading to enzyme inhibition. For example, (3,5-Difluoro-4-methoxyphenyl)boronic acid has been shown to inhibit serine proteases by forming a stable complex with the serine residue in the enzyme’s active site .
Cellular Effects
The effects of (3,5-Difluoro-4-methoxyphenyl)boronic acid on various types of cells and cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, the inhibition of serine proteases by (3,5-Difluoro-4-methoxyphenyl)boronic acid can lead to alterations in downstream signaling events, affecting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of (3,5-Difluoro-4-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group of the compound interacts with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or protein modification. This interaction is particularly relevant in the context of enzyme inhibition, where (3,5-Difluoro-4-methoxyphenyl)boronic acid forms a stable complex with the active site of the enzyme, preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,5-Difluoro-4-methoxyphenyl)boronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation and loss of activity . Studies have shown that (3,5-Difluoro-4-methoxyphenyl)boronic acid retains its inhibitory effects on enzymes and proteins for extended periods when stored properly, but its activity may diminish over time if not handled correctly.
Dosage Effects in Animal Models
The effects of (3,5-Difluoro-4-methoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, (3,5-Difluoro-4-methoxyphenyl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses.
Metabolic Pathways
(3,5-Difluoro-4-methoxyphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels . For example, the inhibition of serine proteases by (3,5-Difluoro-4-methoxyphenyl)boronic acid can affect protein degradation pathways, resulting in altered levels of amino acids and peptides.
Transport and Distribution
The transport and distribution of (3,5-Difluoro-4-methoxyphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, (3,5-Difluoro-4-methoxyphenyl)boronic acid can interact with intracellular proteins and enzymes, leading to localized effects on cellular function.
Subcellular Localization
The subcellular localization of (3,5-Difluoro-4-methoxyphenyl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . For example, (3,5-Difluoro-4-methoxyphenyl)boronic acid can localize to the nucleus and interact with transcription factors, leading to changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-4-methoxyphenyl)boronic acid typically involves the reaction of 3,5-difluoro-4-methoxybenzene with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, which involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods: On an industrial scale, the production of (3,5-Difluoro-4-methoxyphenyl)boronic acid may involve large-scale borylation reactions using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
化学反应分析
(3,5-Difluoro-4-methoxyphenyl)boronic acid: is versatile in its reactivity and participates in various chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boronic alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols.
Borates: Resulting from oxidation reactions.
Coupling Products: Formed in cross-coupling reactions, such as biaryls in the Suzuki-Miyaura reaction.
相似化合物的比较
4-Methoxyphenylboronic acid
2,3-Difluoro-4-methoxyphenylboronic acid
3,4-Difluoro-5-methoxyphenylboronic acid
属性
IUPAC Name |
(3,5-difluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRIEFCRGWHLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590198 | |
| Record name | (3,5-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208641-98-9 | |
| Record name | (3,5-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)
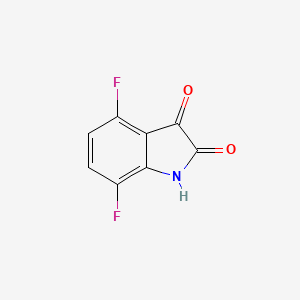
![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide](/img/structure/B1591310.png)
![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)
